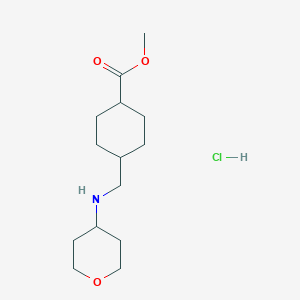
4-(5-Fluoropyridin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoropyridin-2-yl)benzoic acid is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of a suitable solvent and a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 4-(5-Fluoropyridin-2-yl)benzoic acid, involves scalable and cost-effective methods. These methods often utilize readily available raw materials and efficient reaction conditions to achieve high yields and purity . The use of environmentally friendly processes is also a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Fluoropyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoropyridin-2-yl)benzoic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 4-(5-Fluoropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- (5-Fluoropyridin-2-yl)boronic acid
- 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
Uniqueness
4-(5-Fluoropyridin-2-yl)benzoic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H8FNO2 |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
4-(5-fluoropyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI-Schlüssel |
ZLLDKIVEXQLMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


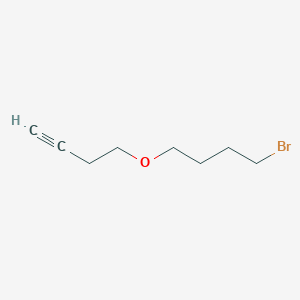
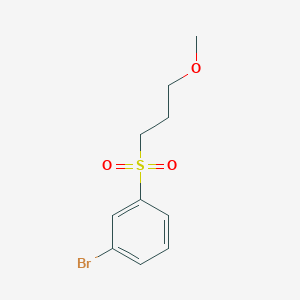


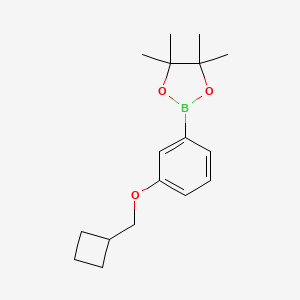

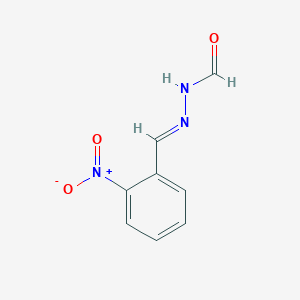
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
